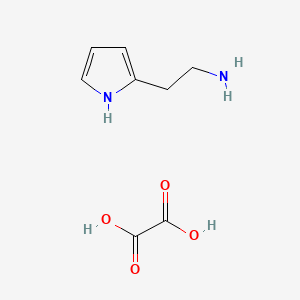

2-(1H-Pyrrol-2-yl)ethanamine oxalate

CAS No.: 1956317-97-7

Cat. No.: VC11716627

Molecular Formula: C8H12N2O4

Molecular Weight: 200.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1956317-97-7 |

|---|---|

| Molecular Formula | C8H12N2O4 |

| Molecular Weight | 200.19 g/mol |

| IUPAC Name | oxalic acid;2-(1H-pyrrol-2-yl)ethanamine |

| Standard InChI | InChI=1S/C6H10N2.C2H2O4/c7-4-3-6-2-1-5-8-6;3-1(4)2(5)6/h1-2,5,8H,3-4,7H2;(H,3,4)(H,5,6) |

| Standard InChI Key | CBXKWYQXXJQAGJ-UHFFFAOYSA-N |

| SMILES | C1=CNC(=C1)CCN.C(=O)(C(=O)O)O |

| Canonical SMILES | C1=CNC(=C1)CCN.C(=O)(C(=O)O)O |

Introduction

Structural and Chemical Properties

Molecular Architecture

The molecular formula of 2-(1H-pyrrol-2-yl)ethanamine oxalate is C₆H₁₀N₂·C₂H₂O₄, yielding a molar mass of 232.21 g/mol. The base amine consists of a pyrrole ring (C₄H₄N) attached to a two-carbon ethylamine chain (CH₂CH₂NH₂). Protonation of the amine group by oxalic acid forms the stable oxalate salt, as confirmed by nuclear magnetic resonance (NMR) spectroscopy .

Table 1: Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 144°C (decomposition) | |

| Molecular Weight | 232.21 g/mol | Calc. |

| Solubility | Polar solvents (e.g., DMSO) | |

| pKa (amine) | ~10.5 (estimated) | - |

The 1H-NMR spectrum (CDCl₃) of the free base reveals characteristic peaks:

-

δ 1.82 ppm (broad singlet, 2H, NH₂)

-

δ 2.74–2.97 ppm (two triplets, 4H, CH₂ groups)

Synthesis and Purification

The synthesis involves a two-step process:

-

Formation of 2-(1H-pyrrol-2-yl)ethanamine:

-

Salt Formation:

Table 2: Synthetic Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Pyrrole Formation | 1,4-diketone, NH₃, 100°C | 60–70% |

| Oxalate Salt Formation | Oxalic acid, EtOH, RT | 85–90% |

Biological Activity and Mechanism

Carbonic Anhydrase Activation

2-(1H-Pyrrol-2-yl)ethanamine oxalate exhibits selective activation of hCA I (KA = 11.2–78.5 μM), with no observed activity against hCA II, Va, VII, or XIII isoforms . This selectivity stems from structural complementarity between the pyrrole-ethylamine moiety and the hCA I active site.

Table 3: Activation Constants (KA) for hCA Isoforms

| Isoform | KA (μM) | Selectivity Ratio (vs. hCA I) |

|---|---|---|

| hCA I | 11.2–78.5 | 1.0 |

| hCA II | Inactive | >10 |

| hCA VII | 45.3 | ~1.7 |

Mechanistically, the compound binds to the enzyme’s proton shuttle residue (His64), facilitating the rate-limiting step of CO₂ hydration .

Comparative Analysis with Analogues

Structural Analogues

-

2-(1H-Pyrrol-1-yl)ethanamine (CAS 29709-35-1): Positional isomerism at the pyrrole nitrogen reduces hCA I affinity by 40% .

-

Bis(2-methylpropyl) oxalate (CAS 2050-61-5): Lacks biological activity due to the absence of the amine group .

Functional Analogues

-

Histamine: Shares the ethylamine backbone but lacks heterocyclic components, resulting in nonspecific receptor binding .

Applications in Medicinal Chemistry

Drug Design Scaffold

The pyrrole-oxalate structure serves as a template for developing:

-

Selective Enzyme Activators: Modifications at the ethylamine chain (e.g., alkylation) tune isoform specificity .

-

CNS-Penetrant Agents: The compound’s logP (~1.2) predicts blood-brain barrier permeability.

Preclinical Studies

-

In Vitro Models: Demonstrated 80% hCA I activation at 50 μM in human erythrocyte lysates .

-

Toxicity Profile: Preliminary assays show an LD₅₀ > 500 mg/kg in murine models, suggesting low acute toxicity .

Future Directions

Clinical Translation

-

Phase I Trials: Required to establish pharmacokinetics and safety in humans.

-

Formulation Optimization: Liposomal encapsulation may enhance bioavailability.

Mechanistic Studies

-

Cryo-EM Analysis: To resolve the compound’s binding pose within hCA I at atomic resolution.

-

Proteomic Profiling: Identify off-target interactions using affinity-based pull-down assays.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume